Baicalin methyl ester
Overview
Description
Baicalin methyl ester is a derivative of baicalin, a bioactive flavonoid extracted from the roots of Scutellaria baicalensis, a traditional Chinese herbal medicine . Baicalin is known for its various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties . The methyl ester form of baicalin is developed to improve its pharmacokinetic parameters and enhance its clinical application .
Mechanism of Action
Target of Action
Baicalin methyl ester, a significant active flavone derived from Scutellaria baicalensis radix, has been shown to interact with various proteins . The primary targets include ATP-binding and/or ATPase activity proteins such as CKB , HSP86 , HSP70-1 , HSP90 , ATPSF1β , and ACTG1 . Another important target is NOX4 , which plays a crucial role in oxidative stress .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it has been shown to suppress the expression of NOX4 . It also interacts with ATP-binding and ATPase activity proteins, regulating the PKR and PI3K/AKT/eNOS signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It is highly associated with the regulation of the role of PKR in interferon induction and the antiviral response signaling pathway, the PI3K/AKT signaling pathway, and the eNOS signaling pathway . These pathways play a significant role in the compound’s anti-inflammatory, antitumor, and antioxidant functions .
Pharmacokinetics
This compound’s ADME properties significantly impact its bioavailability. Due to its low aqueous solubility (67.03±1.60 μg/ml) and low permeability (Papp =0.037×10−6 cm/s), baicalin is classified as BCS IV . The γ-cd complexation significantly increases the solubility of baicalin, approximately 5 times .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It exerts anti-neuroinflammatory and anti-neuronal apoptotic effects, suppresses obesity through anti-inflammatory and antioxidant effects, and alleviates intestinal disorders through regulatory effects on intestinal microorganisms and short-chain fatty acid production . It also exhibits an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut-brain axis plays a significant role in mediating the bioactivities of baicalin
Biochemical Analysis
Biochemical Properties
Baicalin methyl ester, like its parent compound Baicalin, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied .
Cellular Effects
Baicalin, the parent compound, has been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Baicalin can interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baicalin methyl ester can be synthesized through esterification of baicalin. The process involves the reaction of baicalin with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of baicalin to its methyl ester form .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Baicalin methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to baicalin in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form dihydro derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Baicalin.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Scientific Research Applications
Baicalin methyl ester has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Uniqueness of Baicalin Methyl Ester: this compound is unique due to its improved pharmacokinetic properties, which enhance its bioavailability and therapeutic potential compared to baicalin . The methyl ester modification allows for better absorption and distribution in the body, making it a more effective compound for clinical applications .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRAYJMTOYETH-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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